molecular formula C8H16N2 B2988276 Octahydroindolizin-7-amine CAS No. 80220-48-0

Octahydroindolizin-7-amine

Katalognummer: B2988276
CAS-Nummer: 80220-48-0
Molekulargewicht: 140.23
InChI-Schlüssel: UYVABMTWTWPWFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Octahydroindolizin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts and classical methods . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding oxides, while reduction reactions can yield reduced amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Octahydroindolizin-7-amine can be compared with other similar compounds, such as octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol . These compounds share a similar indolizine core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific amine functional group and its applications in proteomics research . Other similar compounds may have different applications and properties, highlighting the versatility and specificity of this compound in scientific research.

Biologische Aktivität

Octahydroindolizin-7-amine is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activities, synthesis, and applications, supported by various studies and data.

  • Molecular Formula : C8_8H16_{16}N2_2
  • Molecular Weight : 140.23 g/mol
  • Structure : this compound features a fused bicyclic structure that contributes to its unique biological properties.

1. Pharmacological Applications

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Antihypertensive Effects : The compound has been utilized in the design of bradykinin B2 receptor antagonists, which are relevant in managing hypertension and related disorders. Its structural similarity to proline enhances stability and bioavailability in peptide formulations .
  • Antiviral Activity : Some studies have shown that derivatives of this compound can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1), highlighting its potential as an antiviral agent .

The mechanism by which this compound exerts its effects often involves:

  • Receptor Interaction : The compound's lipophilicity allows it to interact effectively with various receptors, enhancing binding affinity and specificity .
  • Inhibition of Enzymes : It has been noted for its ability to inhibit specific enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .

Case Studies

  • Bradykinin Antagonists Development :
    • A study demonstrated that incorporating this compound into peptide sequences improved their resistance to enzymatic degradation, making them more effective as oral medications .
  • Antiviral Properties :
    • In vitro studies indicated that certain derivatives of this compound could significantly reduce viral load in infected cell lines, suggesting a promising avenue for further antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntihypertensiveBradykinin B2 receptor antagonism
AntiviralInhibition of HSV-1 replication
Enzyme InhibitionACE inhibition leading to reduced blood pressure

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC8_8H16_{16}N2_2
Molecular Weight140.23 g/mol
LipophilicityHigh

Eigenschaften

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVABMTWTWPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80220-48-0
Record name octahydroindolizin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(±)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-one (5.0 g, 35.9 mmol) was dissolved in a solution of 2M ammonia/ethanol (54 ml, 108 mmol calculated in terms of ammonia). The resulting solution was stirred at room temperature in an atmosphere of hydrogen in the presence of 10% palladium on charcoal (500 mg) for 4 hours. At the end of this time, the reaction mixture was filtered to remove the catalyst and the filtrate was concentrated by evaporation under reduced pressure, to give the title compound (4.91 g) as a colorless oil (yield 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
98%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.